molecular formula C10H11BrN2O4 B8492391 (3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester

(3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester

Cat. No. B8492391
M. Wt: 303.11 g/mol
InChI Key: PUNLQSYVPIBEKZ-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A mixture of 1-bromo-3-fluoro-2-nitrobenzene (10.25 g, 46.6 mmol; Ark Pharm, Inc., Libertyville, Ill.), ethyl 2-aminoacetate hydrochloride (6.50 g, 46.6 mmol; Aldrich), and N-ethyl-N-isopropylpropan-2-amine (24.35 ml, 140 mmol) in DMA (116 ml) was heated to 80° C. for 5 h. The mixture was diluted with DCM (400 ml), added to a separatory funnel, and washed with water (4×200 ml) before the organic layer was separated, dried over Na2SO4, and concentrated to give ethyl 2-((3-bromo-2-nitrophenyl)amino)acetate (210b, >99% yield) as a yellow oil (contaminated with DMA). MS (ESI, pos. ion) m/z: 303.0/305.0 (M+1).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
24.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
116 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](F)[C:3]=1[N+:9]([O-:11])=[O:10].Cl.[NH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(N(C(C)C)C(C)C)C>CC(N(C)C)=O.C(Cl)Cl>[Br:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([NH:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
10.25 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
6.5 g
Type
reactant
Smiles
Cl.NCC(=O)OCC
Name
Quantity
24.35 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
116 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a separatory funnel
WASH
Type
WASH
Details
washed with water (4×200 ml) before the organic layer
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)NCC(=O)OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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